1H-Pyrazol-5-amine, 1-(4-(4-bromophenyl)-2-thiazolyl)-3-phenyl-
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Overview
Description
1H-Pyrazol-5-amine, 1-(4-(4-bromophenyl)-2-thiazolyl)-3-phenyl-: is a complex organic compound that features a pyrazole ring substituted with a bromophenyl group and a thiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazol-5-amine, 1-(4-(4-bromophenyl)-2-thiazolyl)-3-phenyl- typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the bromophenyl and thiazolyl groups via substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazol-5-amine, 1-(4-(4-bromophenyl)-2-thiazolyl)-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrazole ring.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
Chemistry: In chemistry, 1H-Pyrazol-5-amine, 1-(4-(4-bromophenyl)-2-thiazolyl)-3-phenyl- is used as a building block for synthesizing more complex molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound serves as a lead compound for drug discovery. Its structural features are optimized to enhance its pharmacological properties, leading to the development of new drugs.
Industry: In the industrial sector, 1H-Pyrazol-5-amine, 1-(4-(4-bromophenyl)-2-thiazolyl)-3-phenyl- is used in the production of specialty chemicals and advanced materials. Its applications range from coatings to electronic devices.
Mechanism of Action
The mechanism of action of 1H-Pyrazol-5-amine, 1-(4-(4-bromophenyl)-2-thiazolyl)-3-phenyl- involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. For example, the compound may inhibit enzymes or receptors involved in disease processes, thereby exerting its pharmacological effects.
Comparison with Similar Compounds
- 1-(4-Bromophenyl)-4-phenyl-1H-pyrazol-5-amine
- 4-(4-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine
- 1-(4-Bromophenyl)-4-(4-methoxyphenyl)-1H-pyrazol-5-amine
Uniqueness: 1H-Pyrazol-5-amine, 1-(4-(4-bromophenyl)-2-thiazolyl)-3-phenyl- is unique due to the presence of both bromophenyl and thiazolyl groups attached to the pyrazole ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
74101-14-7 |
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Molecular Formula |
C18H13BrN4S |
Molecular Weight |
397.3 g/mol |
IUPAC Name |
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-phenylpyrazol-3-amine |
InChI |
InChI=1S/C18H13BrN4S/c19-14-8-6-13(7-9-14)16-11-24-18(21-16)23-17(20)10-15(22-23)12-4-2-1-3-5-12/h1-11H,20H2 |
InChI Key |
NYFZKAVYLHGLLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)N)C3=NC(=CS3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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